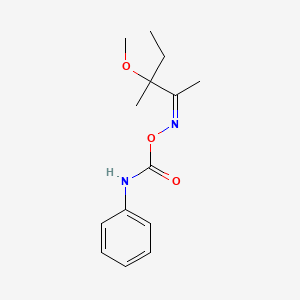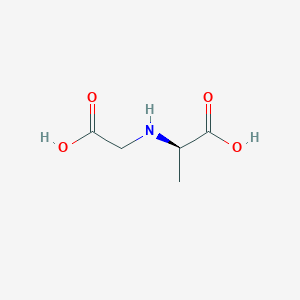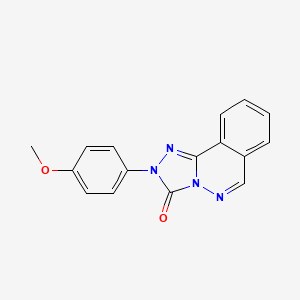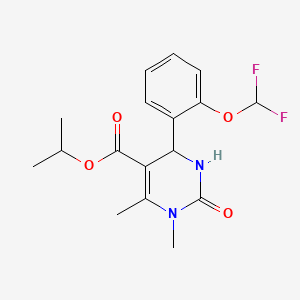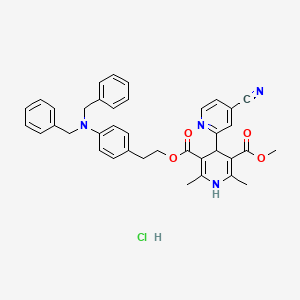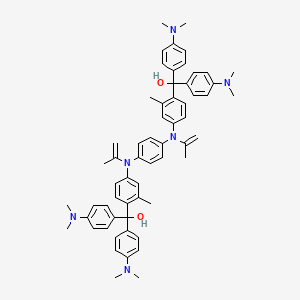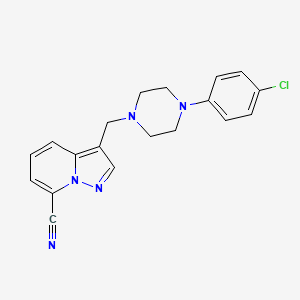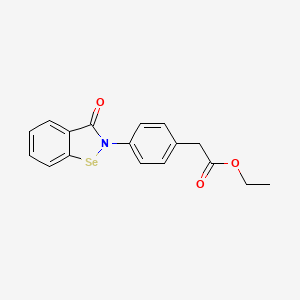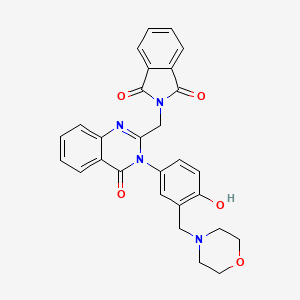
1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-4,9-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-4,9-dimethyl- is a complex organic compound belonging to the triazafluoranthene family This compound is characterized by its unique tricyclic structure, which includes nitrogen atoms integrated into the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-4,9-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and aldehydes can undergo cyclization in the presence of catalysts like Lewis acids to form the triazafluoranthene core.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The reaction conditions, including temperature, solvent, and catalyst concentration, are meticulously controlled to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-4,9-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, where substituents on the aromatic ring can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-4,9-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-4,9-dimethyl- involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s effects on cellular pathways can lead to alterations in cell signaling, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
- 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-4-methyl-9-propoxy-
- 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-ethoxy-4-methyl-
Comparison: Compared to its analogs, 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-4,9-dimethyl- exhibits unique properties due to the presence of two methyl groups at positions 4 and 9. This structural variation can influence its reactivity, stability, and interaction with biological targets, making it a distinct compound with specific applications.
Propiedades
Número CAS |
84298-32-8 |
|---|---|
Fórmula molecular |
C15H17N3 |
Peso molecular |
239.32 g/mol |
Nombre IUPAC |
4,12-dimethyl-1,4,6-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,9(16),10(15),11,13-pentaene |
InChI |
InChI=1S/C15H17N3/c1-10-3-4-13-12(9-10)11-5-6-16-15-14(11)18(13)8-7-17(15)2/h3-4,9H,5-8H2,1-2H3 |
Clave InChI |
BNAAXCFCKNINAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N3CCN(C4=NCCC2=C43)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


